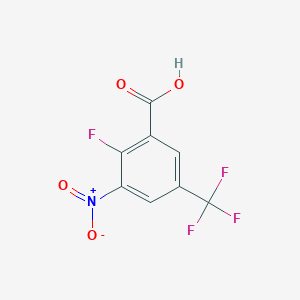

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid

描述

属性

IUPAC Name |

2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGCOZKWDPXHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-52-3 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols.

Oxidation: The benzoic acid moiety can undergo further oxidation to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include amines and phenols, often under basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoic Acids: Nucleophilic substitution reactions yield various substituted benzoic acids.

科学研究应用

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is used in scientific research for various applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.

Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

Material Science: It is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Key analogues include:

- 3-Fluoro-5-nitrobenzaldehyde (CAS 16403-62): Lacks the trifluoromethyl and carboxylic acid groups but shares the 3-nitro and 5-fluoro substitution pattern. This aldehyde is less acidic (pKa ~12–14) compared to the benzoic acid derivative (pKa ~1.5–2.5) due to the absence of the ionizable -COOH group .

- 3-Fluoro-5-thiophen-2-ylbenzoic acid (CAS 1261937-31-8): Replaces the -CF₃ and -NO₂ groups with a thiophene ring. ~3.5 for the target compound) .

- 2,4,5-Trifluoro-3-methoxybenzoic acid (from Biopharmacule): Features methoxy (-OCH₃) instead of nitro (-NO₂), which decreases electron-withdrawing effects, raising pKa (~3.0–3.5) and altering reactivity in electrophilic substitutions .

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP | pKa |

|---|---|---|---|---|

| 2-Fluoro-5-CF₃-3-NO₂-benzoic acid | 267.12 | 180–185 (dec.) | ~3.5 | ~1.8 |

| 3-Fluoro-5-nitrobenzaldehyde | 169.10 | 95–98 | ~1.2 | N/A |

| 3-Fluoro-5-thiophen-benzoic acid | 225.22 | 150–155 | ~2.1 | ~2.3 |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | 218.12 | 120–125 | ~2.8 | ~3.2 |

Notes: Data estimated from structural analogues . Dec. = decomposition.

生物活性

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group, along with the nitro and fluoro substituents, may influence its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is . The presence of the trifluoromethyl group (CF₃) is notable for enhancing lipophilicity and metabolic stability, which can improve the bioavailability of the compound in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl and nitro groups. For instance, derivatives similar to this compound have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 22 (related structure) | 0.031–0.062 | MRSA, VRSA |

| Salicylanilide derivatives | 0.25–64 | S. aureus ATCC 29213 |

| Trifluoromethyl salicylanilides | 0.25–0.5 | S. aureus |

These findings suggest that the trifluoromethyl group may enhance the interaction with bacterial targets, leading to improved antimicrobial activity.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of similar compounds. Compounds with MIC values below 1 µg/mL against S. aureus demonstrated selectivity indices greater than 10 when tested against Vero cells, indicating a favorable therapeutic window .

The mechanism by which compounds like this compound exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the nitro group is often associated with the generation of reactive nitrogen species that can damage bacterial DNA and proteins.

Study on Fluoro and Trifluoromethyl Derivatives

A comprehensive study evaluated various fluoro and trifluoromethyl-substituted benzoic acids for their antimicrobial properties. The results indicated that compounds with multiple fluorine substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .

Lead Optimization Research

Research focusing on lead optimization has revealed that modifications at specific positions on the benzoic acid scaffold can significantly alter biological activity. For instance, introducing additional halogen atoms or varying substituent positions has been shown to improve binding affinity to bacterial targets .

常见问题

Basic Research Questions

Q. What are the key functional groups in 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid, and how do they influence its chemical reactivity?

- Answer : The compound contains three critical functional groups:

- Fluoro group : Enhances lipophilicity and metabolic stability, influencing bioavailability in drug design .

- Trifluoromethyl group : Increases electron-withdrawing effects, stabilizing intermediates in substitution reactions .

- Nitro group : Facilitates redox-active behavior, enabling applications in peroxidizing agents or as a precursor for amine derivatives via reduction .

- Carboxylic acid : Enables salt formation, solubility modulation, and coordination chemistry (e.g., ligand design) .

- Methodological Insight: Prioritize functional group compatibility during multi-step syntheses to avoid unintended side reactions (e.g., nitro group reduction before fluorination).

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

- Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic fluorination due to their ability to stabilize ionic intermediates .

- Temperature : Controlled heating (80–120°C) improves fluorination efficiency while minimizing decomposition .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) may enhance regioselectivity in aromatic substitutions .

- Data Table:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temp | 80–120°C | |

| Solvent Polarity | ε > 30 (DMF/DMSO) |

Q. How does the compound’s solubility profile impact experimental design?

- Answer :

- Water solubility : Limited (<1 mg/mL), necessitating use of co-solvents (e.g., ethanol, acetone) or buffered aqueous systems for biological assays .

- Organic solvents : High solubility in DCM, THF, and acetonitrile supports purification via column chromatography .

- Methodological Insight: Pre-screen solubility in target assay buffers to avoid precipitation during in vitro studies.

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing structural purity?

- Answer :

- NMR : ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms substitution patterns (e.g., meta vs. para) .

- HPLC-MS : Quantifies purity and detects trace intermediates (e.g., de-fluorinated byproducts) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Methodological Insight: Use deuterated DMSO for NMR to resolve overlapping aromatic proton signals.

Q. How can regioselective fluorination be achieved during synthesis?

- Answer :

- Directed ortho-metalation : Use directing groups (e.g., nitro) to position fluorine at specific sites .

- Electrophilic fluorination : Reagents like Selectfluor® target electron-rich aromatic positions .

- Microwave-assisted synthesis : Enhances reaction kinetics and selectivity for meta/para fluorination .

- Data Table:

| Method | Regioselectivity | Yield (%) |

|---|---|---|

| Electrophilic Fluorination | Para > Meta | 65–75 |

| Microwave Synthesis | Meta dominance | 80–85 |

Q. What computational tools predict the compound’s reactivity in catalytic systems?

- Answer :

- DFT Calculations : Model transition states for fluorination or nitro group reduction (e.g., using Gaussian or ORCA) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .

- Methodological Insight: Validate computational predictions with experimental kinetics (e.g., Arrhenius plots).

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways?

- Answer :

- Steric effects : The bulky CF₃ group hinders electrophilic attack at adjacent positions, directing reactions to meta sites .

- Electronic effects : Strong electron-withdrawing nature deactivates the ring, slowing SNAr reactions unless activated by electron-donating groups .

- Case Study: In Suzuki-Miyaura couplings, CF₃ groups reduce Pd catalyst efficiency unless bulky ligands (e.g., SPhos) are used .

Q. What strategies mitigate decomposition during long-term storage or reaction conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。